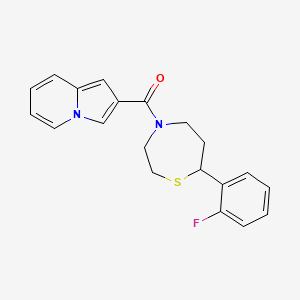
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone, also known as FITM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FITM belongs to the thiazepane class of compounds and has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Applications De Recherche Scientifique
Synthesis and Biological Applications
A study involving the synthesis of derivatives related to the query compound showed potential anti-cancer and antimicrobial activities. For instance, derivatives of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone were synthesized and showed potent cytotoxicity against the MCF-7 cell line, suggesting a possible avenue for anti-cancer drug development. These compounds also demonstrated moderate antibacterial and antifungal activities, highlighting their potential in addressing microbial infections (Naik, Mahanthesha, & Suresh, 2022).
Molecular Structure and Optical Properties
Another aspect of research focuses on the structural and optical properties of compounds with similar frameworks. A study reported the efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization strategy. These compounds exhibit unique and desirable optical properties, making them suitable for use as fluorescent probes in biomedical applications, such as imaging and diagnostics (Park, Kwon, Lee, & Kim, 2015).
Chemical Synthesis and Characterization
Research on related compounds also delves into chemical synthesis techniques and characterization, providing insights into the molecular structure and electronic properties. For example, the synthesis and structural characterization of compounds such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, focusing on their potential applications in material science and pharmaceuticals due to their diverse biological activities and utility in polymeric thiophenes for electronic applications (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Advanced Materials and Fluorophore Development
The development of fluorinated compounds for advanced materials and as fluorophores is another significant area of application. Studies on fluorinated benzophenones and related structures reveal that fluorination enhances photostability and spectroscopic properties, essential for developing novel fluorescent materials with applications in imaging, sensing, and photovoltaics (Woydziak, Fu, & Peterson, 2012).
Propriétés
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-indolizin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c21-18-7-2-1-6-17(18)19-8-10-22(11-12-25-19)20(24)15-13-16-5-3-4-9-23(16)14-15/h1-7,9,13-14,19H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOJMUTCRBOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)

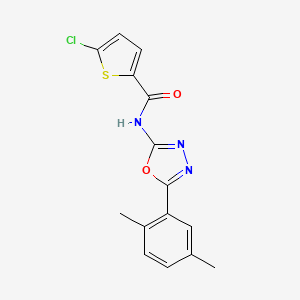
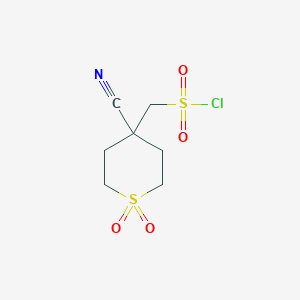
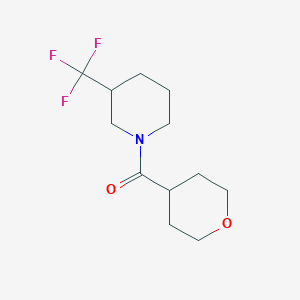
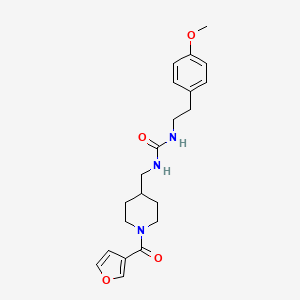
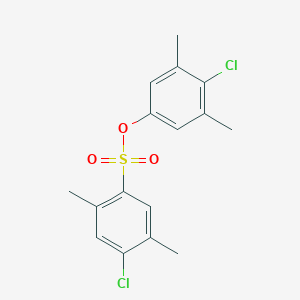

![Ethyl 4-{[(1-{6-[(2,5-dimethylphenyl)thio]pyrimidin-4-yl}piperidin-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2423998.png)
![(3-Chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2423999.png)



![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)